Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate
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Overview
Description
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate is a chemical compound with the molecular formula C13H12N2O5 and a molecular weight of 276.251 g/mol . It is known for its unique structure, which includes a phthalimide moiety, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate typically involves the reaction of phthalimide with glycine methyl ester under basic conditions . This reaction results in the formation of the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The phthalimide moiety plays a crucial role in its biological activity, allowing it to interact with enzymes and proteins, thereby modulating their functions . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate can be compared with other similar compounds, such as:
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares a similar structure but differs in its functional groups and reactivity.
N-Phthalyl-DL-alanine: Another compound with a phthalimide moiety, used in different chemical and biological applications.
Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-hydroxypropanoate: A derivative with additional functional groups, leading to different chemical properties and applications.
Properties
Molecular Formula |
C13H12N2O5 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C13H12N2O5/c1-20-11(17)6-14-10(16)7-15-12(18)8-4-2-3-5-9(8)13(15)19/h2-5H,6-7H2,1H3,(H,14,16) |
InChI Key |
FCYZYMYNUSFBRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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